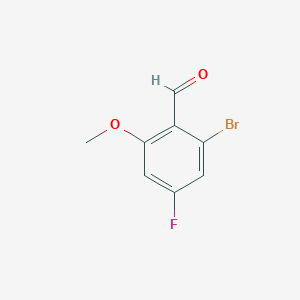

2-Bromo-4-fluoro-6-methoxybenzaldehyde

Description

Contextual Significance of Halogenated and Methoxy-Substituted Benzaldehydes in Synthesis

Halogenated and methoxy-substituted benzaldehydes are crucial building blocks in the synthesis of a wide array of complex organic molecules. The presence of halogens (such as bromine and fluorine) and a methoxy (B1213986) group on the benzaldehyde (B42025) ring significantly influences the compound's chemical and physical properties. mdpi.com

Halogen atoms are known to modulate the electronic nature of the aromatic ring through their inductive and resonance effects. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. Bromine, while also electronegative, is more polarizable. These halogen substituents can influence the reactivity of the aldehyde group and the aromatic ring in various reactions, including nucleophilic and electrophilic substitutions. mdpi.com Furthermore, they can serve as handles for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The methoxy group, on the other hand, is an electron-donating group through resonance, which can activate the aromatic ring towards electrophilic substitution. Its presence can also influence the orientation of incoming substituents. The combination of halogen and methoxy substituents creates a unique electronic environment on the benzaldehyde molecule, making it a versatile precursor for pharmaceuticals, agrochemicals, and materials science. amazonaws.com

Structural Framework and Synthetic Utility of Aromatic Aldehydes

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group (-CHO) attached to an aromatic ring. wisdomlib.org The aldehyde group is highly reactive and can participate in a plethora of chemical transformations, making aromatic aldehydes indispensable in organic synthesis. amazonaws.com

The synthetic utility of aromatic aldehydes is vast. They are key starting materials for the synthesis of:

Schiff bases: Formed by the condensation reaction with primary amines, these compounds have applications in coordination chemistry and as intermediates for other nitrogen-containing compounds. wisdomlib.orgresearchgate.net

Chalcones: Synthesized through condensation with ketones, chalcones are precursors to flavonoids and other biologically active molecules. wisdomlib.org

Alcohols: The aldehyde group can be readily reduced to a primary alcohol using various reducing agents.

Carboxylic acids: Oxidation of the aldehyde group yields the corresponding carboxylic acid.

Heterocyclic compounds: Aromatic aldehydes are fundamental in the synthesis of various heterocycles, such as imidazoles and pyrazoles. wisdomlib.org

The specific substitution pattern of 2-Bromo-4-fluoro-6-methoxybenzaldehyde, with substituents ortho and para to the aldehyde, presents interesting possibilities for directing further synthetic modifications.

Overview of Academic Research Trajectories for Substituted Benzaldehydes

Academic research involving substituted benzaldehydes is a vibrant and evolving field. A significant area of focus is their application in medicinal chemistry. Substituted benzaldehydes are often used as scaffolds or key intermediates in the synthesis of novel therapeutic agents. amazonaws.com For instance, they have been investigated for their potential in developing enzyme inhibitors and other biologically active compounds.

Another prominent research trajectory is the development of novel synthetic methodologies. nih.govresearchgate.net Chemists are continuously exploring more efficient, selective, and environmentally benign ways to synthesize polysubstituted aromatic compounds. This includes the use of modern catalytic systems and one-pot reaction sequences to streamline the synthesis of complex molecules from simpler substituted benzaldehydes. nih.govresearchgate.net The unique electronic properties conferred by various substituents are also being studied to fine-tune the reactivity of these molecules for specific synthetic transformations.

While direct research on this compound is not extensively documented in publicly available literature, the broader research trends suggest its potential as a valuable tool in these and other areas of chemical science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrFO2 |

|---|---|

Molecular Weight |

233.03 g/mol |

IUPAC Name |

2-bromo-4-fluoro-6-methoxybenzaldehyde |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8-3-5(10)2-7(9)6(8)4-11/h2-4H,1H3 |

InChI Key |

KVQJVHPZVYQYIY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)Br)C=O |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 2 Bromo 4 Fluoro 6 Methoxybenzaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group is a key site for a variety of chemical transformations, including reductions, oxidations, and nucleophilic additions.

Reductions to Corresponding Alcohols or Alkanes

The aldehyde functional group in 2-bromo-4-fluoro-6-methoxybenzaldehyde can be readily reduced to a primary alcohol, yielding (2-bromo-4-fluoro-6-methoxyphenyl)methanol. This transformation is typically accomplished using hydride-based reducing agents.

Commonly employed reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). lumenlearning.com NaBH₄ is a milder reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol, and is highly selective for aldehydes and ketones. lumenlearning.comyoutube.com LiAlH₄ is a much stronger reducing agent and will also reduce aldehydes to primary alcohols; however, it reacts violently with protic solvents and must be used in anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF), with a subsequent aqueous workup step. youtube.comchemistrysteps.com

The general reaction is as follows: C₈H₆BrFO₂ + [H] → C₈H₈BrFO₂ (this compound) + Reducing Agent → (2-Bromo-4-fluoro-6-methoxyphenyl)methanol

While specific experimental data for the reduction of this compound is not prevalent in the literature, the reduction of structurally similar substituted benzaldehydes is a well-established and predictable reaction. For instance, related compounds such as (2-bromo-6-fluoro-4-methylphenyl)(cyclopropyl)methanol and (2-bromo-4,5-dimethoxyphenyl)methanol have been synthesized, indicating the feasibility of reducing the aldehyde group in a substituted bromofluorophenyl system without affecting the other ring substituents. avantorsciences.comnih.gov

| Reducing Agent | Typical Solvents | Relative Reactivity | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, Selective for Aldehydes/Ketones | (2-Bromo-4-fluoro-6-methoxyphenyl)methanol |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous Ether, THF | Strong, Less Selective | (2-Bromo-4-fluoro-6-methoxyphenyl)methanol |

Complete reduction of the aldehyde to a methyl group (an alkane) to form 1-bromo-5-fluoro-3-methoxy-2-methylbenzene would require harsher conditions, such as those used in the Wolff-Kishner or Clemmensen reductions.

Oxidations to Carboxylic Acids

The aldehyde group is susceptible to oxidation to form the corresponding carboxylic acid, 2-bromo-4-fluoro-6-methoxybenzoic acid. This is a common transformation in organic synthesis.

Various oxidizing agents can be employed for this purpose. Potassium permanganate (B83412) (KMnO₄) in a basic or neutral solution, followed by acidification, is a powerful oxidizing agent that effectively converts aldehydes to carboxylic acids. Another common reagent is chromium trioxide (CrO₃) in an acidic solution (Jones reagent). Milder and more selective oxidizing agents like silver oxide (Ag₂O) in the Tollens' reagent can also be used.

The general reaction is: C₈H₆BrFO₂ + [O] → C₈H₆BrFO₃ (this compound) + Oxidizing Agent → (2-Bromo-4-fluoro-6-methoxybenzoic acid)

The synthesis of analogous substituted benzoic acids is well-documented. For example, 4-bromo-2-fluorobenzoic acid can be synthesized by the oxidation of 2-fluoro-4-bromotoluene using cobalt(II) acetate (B1210297) and oxygen. chemicalbook.com Similarly, 2-bromo-5-methoxybenzoic acid is prepared via the bromination of m-methoxybenzoic acid. google.com These examples demonstrate that the aromatic ring with its halogen and methoxy (B1213986) substituents is stable to typical oxidation conditions used for the aldehyde group.

Nucleophilic Additions and Condensation Reactions (e.g., Claisen-Schmidt Reaction)

The electrophilic carbon atom of the aldehyde group is a prime target for nucleophiles. This reactivity allows this compound to participate in a range of nucleophilic addition and condensation reactions.

A notable example is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a ketone or ester in the presence of a base to form an α,β-unsaturated carbonyl compound. researchgate.net In a reaction with a ketone like acetone, this compound would be expected to form a chalcone-like product.

Another important reaction is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), catalyzed by a weak base.

Furthermore, analogous compounds have been shown to undergo condensation reactions. For instance, 2-[¹⁸F]fluoro-4,5-bis(methoxymethoxy)benzaldehyde has been condensed with a chiral nickel(II) complex of glycine (B1666218) in the synthesis of a radiotracer. researchgate.net This demonstrates the ability of the aldehyde group in a complex, substituted benzaldehyde (B42025) to react with carbon nucleophiles.

Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards substitution is influenced by the combined electronic effects of the four substituents: bromo (-Br), fluoro (-F), methoxy (-OCH₃), and the aldehyde (-CHO).

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. byjus.commasterorganicchemistry.com The rate and regioselectivity of this reaction are determined by the nature of the substituents already present. libretexts.orgmsu.edu

-OCH₃ (Methoxy): A strongly activating group that directs incoming electrophiles to the ortho and para positions.

-Br (Bromo) and -F (Fluoro): Deactivating groups that also direct ortho and para.

-CHO (Aldehyde): A deactivating group that directs meta.

The positions on the ring are C3 and C5. Let's analyze the directing effects for these positions:

Position C3: This position is para to the strongly activating -OCH₃ group, ortho to the -F group, and ortho to the -Br group. It is also meta to the deactivating -CHO group. The powerful activating and para-directing effect of the methoxy group strongly favors substitution at this position.

Position C5: This position is ortho to the -OCH₃ group and ortho to the -F group. It is meta to the -CHO group.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CHO | C1 | Deactivating (meta-director) | Directs to C3, C5 |

| -Br | C2 | Deactivating (ortho, para-director) | Directs to C3 (para), C1 (ortho - blocked) |

| -F | C4 | Deactivating (ortho, para-director) | Directs to C3, C5 (ortho) |

| -OCH₃ | C6 | Activating (ortho, para-director) | Directs to C5 (ortho), C3 (para) |

Nucleophilic Aromatic Substitution with Activated Substrates

Nucleophilic aromatic substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.orgyoutube.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the aldehyde group (-CHO) is a moderately electron-withdrawing group. It can activate the ring for nucleophilic attack. There are two potential leaving groups: the bromide at C2 and the fluoride (B91410) at C4.

Activation: The aldehyde group is ortho to the bromine at C2 and para to the fluorine at C4. This positioning allows it to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr reaction at both positions through resonance. libretexts.org

Leaving Group Ability: In SₙAr reactions, fluoride is often a better leaving group than bromide because the rate-determining step is the initial nucleophilic attack, which is favored by the high electronegativity of fluorine that polarizes the C-F bond. researchgate.net

Given these factors, the molecule is activated for nucleophilic aromatic substitution at both the C2 and C4 positions. A strong nucleophile could potentially displace either the bromide or the fluoride ion. Studies on similar systems have shown that fluorodehalogenation reactions can proceed on activated benzaldehydes. researchgate.net The outcome would depend on the specific nucleophile and reaction conditions, but the C4 position with the fluorine atom is a likely site for substitution due to the para activation by the aldehyde group and the nature of fluorine as a leaving group in SₙAr reactions.

Cross-Coupling Reactions Involving the Aryl Bromide

The carbon-bromine bond in this compound is the most common site for the formation of new carbon-carbon or carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the aldehyde and fluorine groups, combined with the electron-donating effect of the methoxy group, modulates the reactivity of the aryl bromide.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. While specific studies on this compound are not extensively documented in publicly available literature, the principles of these reactions can be applied to predict its reactivity.

Suzuki Reaction: The Suzuki coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For this compound, a Suzuki reaction would enable the formation of a biaryl compound. The general scheme for such a reaction is presented below.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic acid | Pd(0) complex | e.g., K2CO3, Cs2CO3 | 2-Aryl-4-fluoro-6-methoxybenzaldehyde |

The success of the Suzuki coupling is often dependent on the choice of catalyst, ligand, base, and solvent. The electronic and steric properties of the boronic acid also play a crucial role.

Stille Reaction: The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for the organohalide. This reaction is known for its tolerance of a wide range of functional groups.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Organostannane | Pd(0) complex | 2-Organo-4-fluoro-6-methoxybenzaldehyde |

Sonogashira Reaction: The Sonogashira coupling is a method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. acs.orgnih.gov This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The product of a Sonogashira reaction with this compound would be an alkynyl-substituted benzaldehyde.

| Reactant 1 | Reactant 2 | Catalysts | Base | Product |

| This compound | Terminal alkyne | Pd(0) complex, Cu(I) salt | Amine base | 2-Alkynyl-4-fluoro-6-methoxybenzaldehyde |

Besides palladium, other transition metals like nickel and copper can also catalyze cross-coupling reactions of aryl bromides. Nickel catalysts, for instance, are often used for coupling with organozinc reagents (Negishi coupling) or Grignard reagents (Kumada coupling). Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form carbon-oxygen or carbon-nitrogen bonds. The specific conditions for these reactions would need to be empirically determined for this compound.

Transformations of the Fluoro and Methoxy Substituents

The fluoro and methoxy groups on the aromatic ring also possess the potential for chemical modification, although these transformations are generally less common than reactions at the aryl bromide position.

The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring. A common transformation of a methoxy group is its cleavage to a hydroxyl group (demethylation). This is typically achieved using strong acids like HBr or Lewis acids such as BBr3. The resulting 2-bromo-4-fluoro-6-hydroxybenzaldehyde (B1382799) would be a valuable intermediate for further synthesis.

The aromatic fluorine atom is generally the most difficult to displace due to the high strength of the C-F bond. However, in highly electron-deficient aromatic rings, nucleophilic aromatic substitution (SNAr) of fluoride can occur. The presence of the electron-withdrawing aldehyde group ortho and para to the fluorine atom in this compound could potentially activate it towards nucleophilic attack, although the electron-donating methoxy group would have a deactivating effect. Reactions with strong nucleophiles under forcing conditions might lead to the substitution of the fluorine atom. researchgate.netnih.gov The relative reactivity of the C-F bond compared to the C-Br bond in cross-coupling reactions is also a point of consideration, with the C-Br bond being significantly more reactive in typical palladium-catalyzed processes. rsc.org

Spectroscopic Characterization and Computational Studies of Halogenated Benzaldehydes

Advanced Spectroscopic Methods for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Bromo-4-fluoro-6-methoxybenzaldehyde, specific signals in the proton (¹H) and carbon-¹³ (¹³C) NMR spectra are expected based on its substitution pattern.

¹H NMR: The proton spectrum is anticipated to show distinct signals for the aldehyde proton, the two aromatic protons, and the methoxy (B1213986) group protons.

The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically around δ 9.9-10.1 ppm, due to the deshielding effect of the carbonyl group.

The aromatic protons (H-3 and H-5) will appear as two distinct signals, likely doublets or doublet of doublets, due to coupling with each other and with the fluorine atom. Their chemical shifts would be influenced by the electronic effects of the bromo, fluoro, and methoxy substituents.

The methoxy protons (-OCH₃) will present as a sharp singlet, typically around δ 3.8-4.0 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display eight unique signals corresponding to each carbon atom in the molecule.

The carbonyl carbon (-CHO) is the most deshielded, appearing significantly downfield (δ > 185 ppm).

The six aromatic carbons will have chemical shifts determined by the attached substituents. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. Other carbons will be influenced by the electron-donating methoxy group and the electron-withdrawing/inductive effects of the halogens. For example, in the related 4-fluorobenzaldehyde, the carbon attached to fluorine (C-4) appears at ~166 ppm with a large C-F coupling, while the aldehyde-bearing carbon (C-1) is around 132 ppm. rsc.org

The methoxy carbon (-OCH₃) will resonate at approximately δ 56 ppm. beilstein-journals.org

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Signal | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -CHO | 9.9 - 10.1 | Singlet (s) | Deshielded by carbonyl group. |

| ¹H | Ar-H | ~7.0 - 7.5 | Doublet of doublets (dd) | Two distinct signals; coupling to each other and to ¹⁹F. |

| ¹H | -OCH₃ | 3.8 - 4.0 | Singlet (s) | Characteristic for methoxy group. |

| ¹³C | -CHO | >185 | Singlet | Most downfield signal. |

| ¹³C | C-F | >160 | Doublet (¹JCF) | Large coupling constant expected. |

| ¹³C | C-Br | ~110 - 120 | Singlet | Shielded by bromine. |

| ¹³C | C-OCH₃ | ~155 - 165 | Singlet | Deshielded by oxygen. |

| ¹³C | -OCH₃ | ~56 | Singlet | Typical for a methoxy carbon. |

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands. Studies on structurally similar compounds, such as 2-bromo-4-chlorobenzaldehyde (B1282380) and various nitrobenzaldehydes, provide a basis for assigning these vibrations. researchgate.netresearchgate.net

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the aldehyde is expected in the region of 1690-1715 cm⁻¹. The exact position is influenced by the electronic effects of the ring substituents.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹. The aldehyde C-H stretch usually presents as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group will produce a strong C-O stretching band, typically around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1030 cm⁻¹ (symmetric stretch).

C-F and C-Br Stretches: The carbon-fluorine stretch is expected as a strong band in the 1200-1100 cm⁻¹ region, while the carbon-bromine stretch will appear at lower frequencies, typically in the 600-500 cm⁻¹ range.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aldehyde C-H Stretch | 2870 - 2820 & 2770 - 2720 | Weak |

| C=O Stretch (Aldehyde) | 1715 - 1690 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch (Ether) | 1275 - 1200 | Strong |

| C-F Stretch | 1200 - 1100 | Strong |

| Symmetric C-O-C Stretch (Ether) | 1075 - 1020 | Medium |

| C-Br Stretch | 600 - 500 | Medium to Strong |

Mass spectrometry provides information about the molecular weight and structural features of a molecule through ionization and fragmentation. For this compound (C₈H₆BrFO₂), the exact molecular weight is 231.9559 g/mol . A key feature in its mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z 232 and 234.

Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, or the loss of the formyl group (M-29, loss of -CHO). Further fragmentation could involve the loss of a methyl radical from the methoxy group or subsequent cleavage of the aromatic ring. researchgate.net

Chromatographic techniques are essential for assessing the purity of synthesized compounds and separating them from starting materials, byproducts, or isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like this compound. It separates components of a mixture based on their boiling points and interactions with a stationary phase, with the mass spectrometer providing identification of the eluted peaks. Specialized methods like Low Thermal Mass GC (LTM GC) have been developed for the rapid separation and quantification of various bromofluoro benzaldehyde (B42025) isomers. rsc.org

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, particularly for less volatile or thermally sensitive compounds. A reversed-phase HPLC method would likely be used, where the compound is separated based on its polarity. The retention time would be characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate).

Conformational Analysis and Molecular Geometry Investigations

The molecular geometry and conformational preferences of this compound are influenced by the steric and electronic interactions of its substituents. The orientation of the aldehyde and methoxy groups relative to the aromatic ring is of particular interest. Studies on related compounds like 2-bromo-4-chlorobenzaldehyde show that the trans conformer (where the C=O bond is oriented away from the ortho-bromo substituent) is generally more stable than the cis conformer due to reduced steric hindrance. researchgate.net The planarity of the molecule is also a key factor; while the benzene (B151609) ring is planar, the aldehyde and methoxy groups may be slightly twisted out of the plane to alleviate steric strain with the adjacent bulky bromine atom. scielo.br

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insight into molecular properties. rsc.orgrsc.org For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable conformation by calculating the energies of different rotational isomers and predicting bond lengths and angles. researchgate.net

Predict Vibrational Frequencies: Calculate the theoretical IR spectrum, which can be compared with experimental data to aid in the assignment of vibrational modes. aip.org

Simulate NMR Spectra: Predict ¹H and ¹³C chemical shifts, which helps in the interpretation of experimental spectra.

Analyze Electronic Structure: Generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, providing insights into reactivity. The energies of frontier molecular orbitals (HOMO and LUMO) can also be calculated to understand charge transfer within the molecule. aip.org

These computational approaches provide a theoretical framework that enhances the interpretation of experimental spectroscopic data, leading to a more complete structural and electronic characterization of the molecule. researchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By approximating the electron density, DFT can provide valuable insights into molecular orbitals, charge distribution, and reaction mechanisms. For a molecule like this compound, DFT calculations would be instrumental in understanding the interplay of its various substituents.

The electronic properties of substituted benzaldehydes are significantly influenced by the nature and position of the substituents on the aromatic ring. The bromine, fluorine, and methoxy groups in this compound would have competing electronic effects. The halogens (bromine and fluorine) are electronegative and would withdraw electron density from the ring through the sigma bond (inductive effect). However, they also possess lone pairs that can be donated to the ring's pi system (mesomeric effect). The methoxy group is a strong electron-donating group through resonance.

DFT calculations can quantify these effects by mapping the electron density surface and calculating molecular electrostatic potential (MEP) maps. These maps would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For instance, a computational study on para-substituted benzaldehydes demonstrated a correlation between the rotational barrier of the formyl group and the electronic effects of the substituents, which can be quantified using DFT. researchgate.net The calculated rotational barriers and differences in chemical shifts between the minimum and transition states provide a detailed picture of the electronic landscape of these molecules. researchgate.net

Table 1: Representative Calculated Rotational Barrier and NMR Chemical Shifts for a Para-Substituted Benzaldehyde (Note: This is an example based on a related compound, not this compound)

| Parameter | Minimum State | Transition State |

| Rotational Barrier (kcal/mol) | 0 | 5.8 |

| 1H NMR Chemical Shift (ppm) | 9.8 | 9.5 |

| 13C NMR Chemical Shift (ppm) | 192.0 | 190.5 |

This interactive table provides a hypothetical example of how DFT can be used to analyze the properties of substituted benzaldehydes.

Basis Set Selection and Computational Model Validation

The accuracy of any DFT or ab initio calculation is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. For a molecule containing a halogen like bromine, the choice of basis set is particularly important.

Pople-style basis sets, such as 6-31G* or 6-311+G(d,p), are commonly used for organic molecules. researchgate.net The addition of polarization functions (e.g., d, p) and diffuse functions (+) is often necessary to accurately describe the electron distribution, especially for systems with lone pairs and for calculating properties like electron affinity and polarizability. nih.gov For heavier halogens like bromine, basis sets that include effective core potentials (ECPs) can be used to reduce computational cost by treating the core electrons implicitly.

Correlation-consistent basis sets, such as those developed by Dunning (e.g., cc-pVDZ, aug-cc-pVTZ), are another popular choice and are known for their systematic convergence towards the complete basis set limit. The selection of an appropriate basis set is a trade-off between accuracy and computational expense.

Validation of the computational model is a critical step. This is typically achieved by comparing the calculated properties with available experimental data. For instance, the calculated vibrational frequencies can be compared with experimental IR spectra, and calculated NMR chemical shifts can be benchmarked against experimental data for related known compounds. A good agreement between the calculated and experimental data provides confidence in the predictive power of the computational model for the target molecule.

Table 2: Common Basis Sets for Halogenated Organic Compounds

| Basis Set | Description |

| 6-31G(d) | A split-valence basis set with polarization functions on heavy atoms. |

| 6-311++G(d,p) | A triple-split valence basis set with diffuse and polarization functions on all atoms. |

| aug-cc-pVTZ | A correlation-consistent triple-zeta basis set with augmented diffuse functions. |

This interactive table outlines some commonly used basis sets in computational chemistry.

Solvent Effects on Spectroscopic and Structural Parameters

The spectroscopic and structural properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. It is often used to predict how the UV-Vis absorption spectra of a molecule will shift in different solvents (solvatochromism).

Explicit solvent models involve including a number of solvent molecules around the solute molecule in the calculation. This approach is computationally more demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For a molecule like this compound, explicit solvent models could be used to study how a protic solvent might interact with the lone pairs on the oxygen and halogen atoms.

Studies on other organic molecules have shown that polarizable embedding density functional and coupled cluster response theory methods can successfully model solvent-dependent spectroscopic properties. nist.gov These methods can provide accurate predictions of linear and nonlinear spectroscopic properties of molecules in solution.

Applications of 2 Bromo 4 Fluoro 6 Methoxybenzaldehyde As a Synthetic Building Block

Intermediate in the Synthesis of Pharmaceutical Precursors

Detailed research findings on the specific use of 2-Bromo-4-fluoro-6-methoxybenzaldehyde as an intermediate in the synthesis of pharmaceutical precursors are not extensively available in publicly accessible scientific literature. Chemical catalogs list this compound as a building block available for research and development, suggesting its potential utility in synthetic organic chemistry, which is fundamental to pharmaceutical manufacturing. namiki-s.co.jpcymitquimica.com However, specific examples of its application in creating drug precursors are not detailed in the provided search results.

Precursor for Fluorinated Drug Development

The presence of fluorine, bromine, and aldehyde functional groups on the benzene (B151609) ring suggests that this compound could be a valuable precursor in fluorinated drug development. The fluorine atom is a key feature in many modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and bioavailability. While the general importance of fluorinated building blocks is well-established, specific studies detailing the role of this compound in this context are not available.

Role in Constructing Naphthyridine Derivatives

There is no specific information in the search results detailing the role of this compound in the construction of naphthyridine derivatives. The synthesis of such heterocyclic systems often requires versatile substituted aromatic aldehydes, but direct application of this particular compound has not been documented in the available literature.

Contribution to the Synthesis of Diverse Bioactive Scaffolds

While its structure makes it a plausible candidate for synthesizing various bioactive scaffolds, specific research demonstrating the contribution of this compound to this area is not found in the search results. Its multifunctionality allows for various chemical transformations, which could theoretically lead to diverse molecular skeletons, but published examples are absent.

Role in Agrochemical and Specialty Chemical Synthesis

Information regarding the specific application of this compound in the synthesis of agrochemicals or specialty chemicals is not available in the provided search results. Fluorinated compounds are significant in the agrochemical industry, but the role of this specific aldehyde is not documented.

Utilization in the Creation of Novel Organic Materials

There are no research findings that describe the utilization of this compound in the creation of novel organic materials.

Exploration in Catalysis and Ligand Design

No literature was found that explores the use of this compound in the fields of catalysis or for the design of ligands.

Chemical Compound Information

| Identifier | Value |

|---|---|

| Compound Name | This compound |

| MDL Number | MFCD29049295 |

Future Research Directions and Unaddressed Challenges

Development of Highly Efficient and Selective Synthetic Routes

The synthesis of polysubstituted benzaldehydes like 2-Bromo-4-fluoro-6-methoxybenzaldehyde often presents challenges in achieving high yields and regioselectivity. Future research should focus on developing novel synthetic methodologies that are both efficient and highly selective.

The development of one-pot reduction/cross-coupling procedures could also provide a streamlined route to this and related benzaldehydes. rug.nlresearchgate.net These methods often employ stable intermediates, allowing for subsequent functionalization with a variety of reagents. rug.nlresearchgate.net Research in this area would not only facilitate the synthesis of this compound but also contribute to the broader field of synthetic organic chemistry.

Investigation of Undiscovered Reactivity Profiles

The unique combination of electron-withdrawing (bromo and fluoro) and electron-donating (methoxy) groups on the aromatic ring of this compound suggests a rich and complex reactivity profile that remains largely unexplored. Future studies should aim to elucidate the undiscovered reactivity of this compound.

Key areas of investigation include its participation in various coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to form more complex molecular architectures. The presence of the aldehyde group allows for a wide range of transformations, including condensations, oxidations, and reductions, leading to a diverse array of derivatives.

Furthermore, the interplay of the different substituents on the aromatic ring could lead to unexpected reactivity. For example, the ortho-bromo and methoxy (B1213986) groups may exhibit unique interactions that influence the reactivity of the aldehyde or the aromatic ring itself. chemrxiv.org A thorough investigation of its reaction scope under various conditions will be crucial for unlocking its full synthetic potential.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. researchandmarkets.com The integration of the synthesis of this compound into such platforms represents a significant future research direction.

Flow chemistry offers several advantages, including precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and intermediates. nih.gov Developing a continuous flow synthesis for this compound would not only make its production more efficient but also facilitate its use in multi-step automated syntheses. rsc.org

Automated synthesis platforms can accelerate the discovery of new derivatives by rapidly generating libraries of related compounds for screening. nih.govchemistryworld.com By incorporating the synthesis of this compound into an automated workflow, researchers could efficiently explore its chemical space and identify derivatives with desirable properties. nih.gov

Exploration of New Applications in Emerging Fields

The unique structural features of this compound suggest its potential for a wide range of applications in emerging scientific and technological fields. Future research should focus on exploring these potential applications.

In medicinal chemistry, substituted benzaldehydes are known to exhibit a variety of biological activities. nih.govwisdomlib.org The presence of fluorine, in particular, can enhance metabolic stability and binding affinity of drug candidates. datahorizzonresearch.com Therefore, this compound and its derivatives could be investigated as potential therapeutic agents for various diseases. nih.gov For instance, certain benzaldehyde (B42025) derivatives have been studied as inhibitors of enzymes like aldehyde dehydrogenase, which is implicated in cancer. nih.govcore.ac.ukresearchgate.net

In materials science, fluorinated aromatic compounds are used in the development of liquid crystals, polymers, and other advanced materials. acs.org The specific substitution pattern of this compound could impart unique electronic and physical properties, making it a valuable building block for new functional materials.

Computational Design and Prediction of Novel Derivatives and Their Properties

Computational chemistry and in silico methods are powerful tools for the design and prediction of the properties of new molecules. nih.gov Future research should leverage these tools to explore the potential of this compound and its derivatives.

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecule, providing insights into its reactivity and stability. researchgate.net These calculations can also be used to simulate spectroscopic data, aiding in the characterization of new derivatives. researchgate.net

Furthermore, computational methods can be used to design novel derivatives with specific properties for targeted applications. For example, molecular docking studies can predict the binding affinity of derivatives to biological targets, guiding the development of new drug candidates. nih.govnih.gov Similarly, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of derivatives with their biological activity or physical properties.

Q & A

Q. Can computational methods predict regioselectivity in electrophilic substitution reactions?

- DFT Studies : Calculate Fukui indices (e.g., using Gaussian 16) to identify nucleophilic sites. For this compound, the 5-position is most reactive due to meta-directing effects of F and OMe .

- MD Simulations : Solvent effects (e.g., DMF vs. THF) alter transition states; compare with experimental yields (e.g., 75% in DMF vs. 60% in THF) .

Q. How to address discrepancies between experimental and calculated NMR chemical shifts?

- Root Causes : Solvent polarity (e.g., CDCl3 vs. DMSO-d6), dynamic effects (rotamer populations), or incorrect DFT functional .

- Resolution : Re-run NMR in matching solvents; use CAM-B3LYP with implicit solvation models (e.g., SMD) for DFT .

Q. What role does this compound play in synthesizing bioactive molecules?

- Applications : Serves as a key intermediate in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.